molecular formula C11H14N2O3S B3021876 Methionine, N-(3-pyridinylcarbonyl)- CAS No. 17274-90-7

Methionine, N-(3-pyridinylcarbonyl)-

Cat. No.: B3021876
CAS No.: 17274-90-7
M. Wt: 254.31 g/mol
InChI Key: XPOZUYPEUMYKMV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methionine, N-(3-pyridinylcarbonyl)- is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methionine, N-(3-pyridinylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methionine, N-(3-pyridinylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Stress and Protein Functionality

Methionine is highly susceptible to oxidation by various oxidants produced in biological systems. This oxidation results in the formation of methionine sulfoxide, which can be reduced back to methionine by methionine sulfoxide reductase. The oxidation and subsequent reduction of methionine residues in proteins can lead to changes in their functional activity, indicating a potential regulatory role in biological homeostasis (Vogt, 1995).

Material Science Applications

Methionine has been used in the synthesis of novel optically active poly(amide–imide)s. These polymers, produced through direct polycondensation reactions, display high inherent viscosities, optical activity, and thermal stability. These materials find applications in various fields including the creation of new materials with specific optical properties (Hajipour et al., 2005).

UV Radiation and Photosensitized Reactions

Methionine can undergo oxidation through several pathways, including exposure to UV radiation. The study of the photosensitized oxidation of methionine, especially under UV-A irradiation, helps in understanding the degradation mechanisms and the formation of various oxidation products. This knowledge is crucial for comprehending the behavior of methionine and its derivatives under different environmental conditions (Castaño et al., 2020).

Cancer Research and Methionine Dependence

The restriction of methionine may play a significant role in cancer growth control. Some cancers depend on methionine for survival and proliferation, and this dependency can be exploited for therapeutic purposes. Methionine restriction in diets, or the use of methioninase to deplete circulating levels of methionine, may serve as a strategy in limiting cancer growth (Cavuoto & Fenech, 2012).

Nutritional and Metabolic Aspects

Methionine plays a crucial role in various metabolic processes such as protein synthesis, DNA methylation, and polyamine synthesis. It is an essential amino acid with a unique role in initiating the synthesis of proteins in eukaryotes and prokaryotes. Moreover, methionine metabolism is associated with the production of S-adenosylmethionine, a vital cofactor in cellular biochemistry. Understanding these metabolic pathways is fundamental for exploring methionine's applications in nutritional science and metabolic engineering (Bottiglieri, 2002).

Properties

IUPAC Name

(2S)-4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZUYPEUMYKMV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365122
Record name AC1LXDHJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-91-8, 17274-90-7
Record name N-(3-Pyridinylcarbonyl)-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17274-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1LXDHJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methionine, N-(3-pyridinylcarbonyl)-
Reactant of Route 2
Reactant of Route 2
Methionine, N-(3-pyridinylcarbonyl)-
Reactant of Route 3
Reactant of Route 3
Methionine, N-(3-pyridinylcarbonyl)-
Reactant of Route 4
Reactant of Route 4
Methionine, N-(3-pyridinylcarbonyl)-
Reactant of Route 5
Reactant of Route 5
Methionine, N-(3-pyridinylcarbonyl)-
Reactant of Route 6
Reactant of Route 6
Methionine, N-(3-pyridinylcarbonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.